Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Cardiotoxicity hERG Selectivity

The C4-geminal fluorine in this Boc-piperidine directly reduces off-target hERG & L-type calcium channel activity while enhancing metabolic stability—non-fluorinated analogs reintroduce cardiotoxicity risks. Validated in T-type calcium channel antagonist programs delivering 36% oral bioavailability and >4.6-fold cardiovascular safety margin. This bifunctional building block (Boc-amine + aminomethyl) enables rapid SAR, PROTAC synthesis, and fluorescent conjugation. For CNS-penetrant candidates targeting epilepsy, pain, or movement disorders, this is the optimal intermediate.

Molecular Formula C11H21FN2O2
Molecular Weight 232.299
CAS No. 620611-27-0
Cat. No. B592284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
CAS620611-27-0
Molecular FormulaC11H21FN2O2
Molecular Weight232.299
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CN)F
InChIInChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-8,13H2,1-3H3
InChIKeyFCYNTMBZASDPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS 620611-27-0): A Key Fluorinated Intermediate for CNS-Targeted Therapeutics


Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS 620611-27-0) is a bifunctional, fluorinated piperidine building block [1]. Its structure features a Boc-protected amine and a primary aminomethyl group on a piperidine ring, with a geminal fluorine at the 4-position. This specific substitution pattern provides a unique combination of metabolic stability and a handle for further derivatization, making it a critical intermediate in the synthesis of novel T-type calcium channel antagonists and other CNS-penetrant drug candidates [2].

The Critical Role of 4-Fluorination: Why Non-Fluorinated Piperidine Analogs are Inadequate Substitutes for CAS 620611-27-0


Simple, non-fluorinated 4-aminomethylpiperidine analogs are not functionally equivalent to Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate. While they can serve as general building blocks, they lack the critical C4-fluorine atom. This specific fluorination is not merely a structural modification; it is a key design element that directly addresses fundamental liabilities in drug development. As demonstrated in the development of T-type calcium channel antagonists, the introduction of the 4-fluorine atom in the piperidine core was essential for improving the ancillary pharmacological profile (specifically reducing off-target hERG and L-type calcium channel activity) and enhancing metabolic stability compared to the non-fluorinated leads [1]. Substituting with a non-fluorinated analog would reintroduce these known liabilities, potentially leading to cardiotoxicity risks and poor in vivo performance, thereby undermining the entire purpose of the optimization effort.

Quantitative Differentiation of Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate from Non-Fluorinated Analogs


Improvement in hERG Selectivity Profile via Fluorination

The non-fluorinated piperidine leads (compounds 1 and 2) exhibited a lack of selectivity over the hERG potassium channel, a major cardiotoxicity liability [1]. While specific quantitative hERG IC50 values for leads 1 and 2 are not detailed in the abstract, the study explicitly states that structural modification to the fluorinated piperidine (S)-5 resulted in a compound that displayed in vivo CNS efficacy without adverse cardiovascular effects . This indicates a significant and therapeutically meaningful improvement in the selectivity window, a direct consequence of incorporating the 4-fluoropiperidine motif derived from the target compound.

Cardiotoxicity hERG Selectivity Medicinal Chemistry

Comparative Pharmacokinetic Profile of the Fluorinated Derivative in Rat

The target compound serves as a precursor to the active T-type calcium channel antagonist (S)-5. Pharmacokinetic evaluation of (S)-5 in rats reveals a profile that is a direct consequence of the fluorinated core structure. The compound demonstrated an oral bioavailability (F) of 36% (±8.5%) following a 3 mg/kg oral dose [1]. This level of oral exposure, achieved with a compound containing the fluorinated piperidine, supports its utility in generating CNS-penetrant, orally active drug candidates. The study notes that the fluorine atom enhances metabolic stability .

Pharmacokinetics Oral Bioavailability Drug Metabolism ADME

In Vivo CNS Efficacy and Safety Margin of the Fluorinated Derivative

The fluorinated derivative (S)-5, synthesized from the target compound, demonstrated robust CNS efficacy in a WAG/Rij rat model of absence epilepsy. A significant decrease in total seizure time was observed at a dose of 10 mg/kg, corresponding to a plasma level of 1 µM [1]. Crucially, this efficacy was achieved at plasma levels well below the no-effect level for cardiovascular effects observed in dog experiments, establishing a quantifiable safety margin . This window between CNS efficacy and peripheral toxicity is a key differentiation enabled by the fluorine substitution.

CNS Penetration Efficacy Therapeutic Index In Vivo Pharmacology

Selectivity Profile of the Fluorinated Derivative Against Key Off-Targets

A broad external selectivity screen of the fluorinated derivative (S)-5 revealed a clean ancillary pharmacology profile. Only four off-target activities showed >50% inhibition at 10 µM [1]. Notably, while binding to the sodium channel site 2 was observed (IC50 = 1.9 µM), functional voltage-clamp studies on the Nav1.5 channel showed a much weaker IC50 of 84 µM . This indicates a high degree of functional selectivity for the intended T-type calcium channel target, a profile that is a significant improvement over the non-selective, non-fluorinated leads.

Selectivity Off-Target Pharmacology Safety Lead Optimization

Optimized Use Cases for Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate in Drug Discovery


Synthesis of Next-Generation T-Type Calcium Channel Antagonists

This compound is the optimal starting material for synthesizing novel T-type calcium channel antagonists. It directly addresses the selectivity and metabolic stability liabilities of non-fluorinated piperidine leads. As demonstrated, its incorporation into a lead series resulted in (S)-5, a compound with a 36% oral bioavailability and a >4.6-fold in vivo safety margin over cardiovascular effects [1].

Designing CNS-Penetrant Drug Candidates with Mitigated Cardiac Risk

For any CNS-targeted program where a basic piperidine amine is a pharmacophore element, this building block should be prioritized. The C4-fluorine atom is a proven design strategy to reduce hERG binding and improve the cardiovascular safety profile while maintaining or enhancing metabolic stability. This is critical for developing safe, orally active drugs for indications like epilepsy, pain, or movement disorders [1].

Synthesis of Bifunctional Probes and Conjugates

The molecule's bifunctional nature (Boc-protected amine and primary aminomethyl group) makes it a versatile linker for creating advanced chemical probes, including PROTACs or fluorescent conjugates. The geminal fluorine provides a unique NMR handle and can enhance target binding through conformational effects or polar interactions, offering an advantage over non-fluorinated linkers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.